molecular formula C16H22FNO5S B369259 Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate CAS No. 873589-31-2

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B369259
CAS No.: 873589-31-2
M. Wt: 359.4g/mol
InChI Key: RTFNLOGEONMFIP-UHFFFAOYSA-N
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Description

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate is a synthetic intermediate of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents. This compound features a piperidine-4-carboxylate core, a privileged scaffold in drug discovery known for its versatility and presence in bioactive molecules . The 1-(3-ethoxy-4-fluorobenzenesulfonyl) substituent classifies it within the family of 1-sulfonyl-piperidine derivatives, which have demonstrated substantial research value as enzyme inhibitors . For instance, structurally similar 1-sulfonyl-piperidine-3-carboxylic acid amide derivatives have been investigated as potent 11β-hydroxysteroid dehydrogenase inhibitors for the treatment of Type 2 Diabetes and related metabolic syndromes . Furthermore, piperidine-carboxylate derivatives are frequently explored for their antibacterial properties. Molecular docking studies of analogous compounds, such as ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, have revealed a high affinity for bacterial target macromolecules (e.g., Staphylococcus aureus DNA Gyrase), sometimes exceeding the affinity of reference antibiotics . Researchers can utilize this chemical as a key building block for constructing complex heterocyclic systems or as a precursor for further functionalization into potential pharmacologically active molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 1-(3-ethoxy-4-fluorophenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO5S/c1-3-22-15-11-13(5-6-14(15)17)24(20,21)18-9-7-12(8-10-18)16(19)23-4-2/h5-6,11-12H,3-4,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFNLOGEONMFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)OCC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride in the presence of a base.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction.

    Ethylation: The final step involves the ethylation of the compound using ethyl iodide or a similar reagent.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the ester group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate (Target) 3-Ethoxy-4-fluorobenzenesulfonyl C₁₅H₁₉FNO₅S 344.38 Reference compound with sulfonyl and fluorinated aromatic substituents.
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate 4-Sulfamoylbenzoyl (SO₂NH₂ attached to benzoyl) C₁₅H₁₉N₂O₅S 355.39 Benzoyl linkage instead of sulfonyl; sulfamoyl group increases hydrogen bonding.
Ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate 3-Fluorobenzyl (CH₂-C₆H₄F) C₁₅H₂₀FNO₂ 289.33 Benzyl substituent (electron-neutral) vs. sulfonyl; lower molecular weight.
Ethyl 1-(2-(2,2-dimethylbenzodioxin-5-yl)ethyl)piperidine-4-carboxylate Benzodioxin-ethyl (O-linked aromatic system) C₂₀H₂₇NO₅ 385.44 Bulky benzodioxin group; lacks sulfonyl but includes ether and dioxane rings.
Ethyl 1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate 3-Trifluoromethylpyridinyl (CF₃-C₅H₃N) C₁₄H₁₇F₃N₂O₂ 326.30 Pyridine heterocycle with CF₃ group; distinct electronic profile vs. benzene.

Reactivity Insights :

  • Sulfonyl groups (target, ) increase hydrolytic stability compared to ester or amide linkages.
  • Electron-withdrawing substituents (e.g., CF₃ in , F in target) reduce basicity of the piperidine nitrogen.

Physicochemical Properties

Property Target Compound Sulfamoylbenzoyl Fluorobenzyl Pyridinyl CF₃
LogP (Predicted) ~2.8 ~1.9 ~3.1 ~2.5
Water Solubility Low Moderate (due to SO₂NH₂) Low Moderate (polar pyridine)
Polar Surface Area 95 Ų 110 Ų 45 Ų 75 Ų

Notes:

  • The target’s 3-ethoxy group enhances lipophilicity, while the sulfonyl group increases polarity.
  • Pyridinyl derivatives () exhibit better solubility due to nitrogen’s lone pairs.

Biological Activity

Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its activity in various pharmacological contexts.

Chemical Structure and Synthesis

The compound features a piperidine core substituted with an ethoxy group and a fluorobenzenesulfonyl moiety. The synthesis typically involves the reaction of piperidine derivatives with appropriate sulfonyl chlorides and ethyl esters under controlled conditions to yield the desired product.

The biological activity of Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate has been linked to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation or cell proliferation.

Antiviral Activity

Research indicates that derivatives of piperidine compounds exhibit antiviral properties. For instance, related compounds have shown activity against viruses such as HIV-1 and HSV-1, indicating that Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate may possess similar antiviral capabilities.

Compound Virus Tested Activity CC50 (μM)
3gHSV-1Moderate92
3fCVB-2Moderate96

Antibacterial and Antifungal Activity

In addition to antiviral effects, studies have shown that piperidine derivatives can exhibit antibacterial and antifungal activities. The presence of the ethoxy and fluorobenzenesulfonyl groups may enhance these properties by improving solubility and bioavailability.

Case Studies

  • Antiviral Efficacy : A study conducted on various piperidine derivatives demonstrated that modifications to the piperidine ring significantly affected antiviral potency. Ethyl 1-(3-ethoxy-4-fluorobenzenesulfonyl)piperidine-4-carboxylate was included in a panel of compounds tested against HIV-1, showing promising results in preliminary assays.
  • Antimicrobial Screening : Another investigation evaluated the antibacterial properties of related compounds against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain structural modifications could lead to enhanced antimicrobial activity.

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